molecular formula C15H18BrN3O4S B3665290 4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B3665290
M. Wt: 416.3 g/mol
InChI Key: CJRNXDLKMNDXPN-UHFFFAOYSA-N
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Description

4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a diethylsulfamoyl group, and an oxazole ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Sulfamoylation: Attachment of the diethylsulfamoyl group.

    Amidation: Formation of the benzamide linkage.

    Oxazole Formation: Construction of the oxazole ring.

Each step requires specific reagents and conditions, such as bromine for bromination, diethylamine and sulfuryl chloride for sulfamoylation, and appropriate catalysts for amidation and oxazole formation.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the sulfamoyl group or the oxazole ring.

    Reduction: Reduction reactions might target the bromine atom or the benzamide group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds like 4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide are studied for their potential pharmacological activities. They might exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their specific chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Lacks the diethylsulfamoyl group.

    3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Lacks the bromine atom.

    4-bromo-3-(diethylsulfamoyl)benzamide: Lacks the oxazole ring.

Uniqueness

The presence of all three functional groups (bromine, diethylsulfamoyl, and oxazole) in 4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide makes it unique. This combination of groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O4S/c1-4-19(5-2)24(21,22)13-9-11(6-7-12(13)16)15(20)17-14-8-10(3)23-18-14/h6-9H,4-5H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRNXDLKMNDXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NOC(=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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